molecular formula C19H34N2O4 B5212018 2,2-Dimethylpropane-1,3-diyl bis(piperidin-1-ylacetate)

2,2-Dimethylpropane-1,3-diyl bis(piperidin-1-ylacetate)

Cat. No.: B5212018
M. Wt: 354.5 g/mol
InChI Key: LWHVJUAZMLPIAN-UHFFFAOYSA-N
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Description

2,2-Dimethylpropane-1,3-diyl bis(piperidin-1-ylacetate) is a chemical compound that features a central 2,2-dimethylpropane-1,3-diyl core with two piperidin-1-ylacetate groups attached

Properties

IUPAC Name

[2,2-dimethyl-3-(2-piperidin-1-ylacetyl)oxypropyl] 2-piperidin-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O4/c1-19(2,15-24-17(22)13-20-9-5-3-6-10-20)16-25-18(23)14-21-11-7-4-8-12-21/h3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHVJUAZMLPIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)CN1CCCCC1)COC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(piperidin-1-ylacetate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with piperidin-1-ylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2,2-Dimethylpropane-1,3-diyl bis(piperidin-1-ylacetate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropane-1,3-diyl bis(piperidin-1-ylacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidin-1-ylacetate derivatives.

Scientific Research Applications

2,2-Dimethylpropane-1,3-diyl bis(piperidin-1-ylacetate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(piperidin-1-ylacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylacetate groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropane-1,3-diyl bis(azanediyl)bis(methylene)bis(4-methoxyphenol): A related compound with similar structural features but different functional groups.

    2,2-Bis(hydroxymethyl)propane-1,3-diyl spacer: Another compound with a similar core structure but different substituents.

Uniqueness

2,2-Dimethylpropane-1,3-diyl bis(piperidin-1-ylacetate) is unique due to its specific combination of the 2,2-dimethylpropane-1,3-diyl core and piperidin-1-ylacetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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